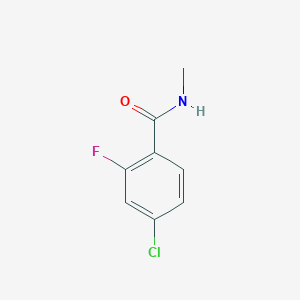

4-chloro-2-fluoro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUSSIPJPELLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-chloro-2-fluoro-N-methylbenzamide: Navigating a Data-Limited Landscape

CAS Number: 1343038-33-4

Affiliation: Google Research

Executive Summary

This technical guide addresses the compound 4-chloro-2-fluoro-N-methylbenzamide (CAS No. 1343038-33-4). An exhaustive search of scientific literature, patent databases, and chemical repositories has confirmed its identity and CAS number. However, this investigation also revealed a significant lack of detailed, publicly available technical data for this specific molecule. It is primarily identified as a potential process-related impurity in the synthesis of Apalutamide, a nonsteroidal antiandrogen medication used in the treatment of prostate cancer.

Due to the scarcity of in-depth research on this compound, this guide will deviate from a standard whitepaper format that would typically include detailed experimental protocols and mechanistic insights. Instead, it will provide a comprehensive overview of the available information, its context as a pharmaceutical impurity, and a discussion of the synthetic pathways that could lead to its formation. This approach is taken to maintain the highest standards of scientific integrity and to avoid speculation in the absence of peer-reviewed data.

Compound Identification and Properties

A summary of the basic information for this compound is presented below. It is important to note that detailed, experimentally verified physical and chemical properties are not widely reported.

| Property | Value | Source |

| CAS Number | 1343038-33-4 | [1][2] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Apalutamide Impurity 27 | [1] |

Context as an Impurity in Apalutamide Synthesis

The primary context in which this compound is mentioned is as a potential impurity in the manufacturing of Apalutamide.[1] Apalutamide is an androgen receptor inhibitor used to treat prostate cancer.[3] The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

The presence of this compound as an impurity suggests it may arise from several potential scenarios in the synthesis of Apalutamide or its intermediates:

-

Incomplete reaction: It could be a starting material or an intermediate that is not fully consumed in a subsequent reaction step.

-

Side reaction: It may be the product of an unintended reaction pathway.

-

Degradation product: It could potentially be formed by the degradation of other intermediates or the final Apalutamide molecule under certain conditions.

Postulated Synthetic Pathways

While no specific, validated synthesis protocols for this compound have been found in the public domain, we can postulate logical synthetic routes based on standard organic chemistry principles and the synthesis of structurally similar molecules. A common method for the synthesis of benzamides is the coupling of a carboxylic acid (or its activated form, such as an acyl chloride) with an amine.

Amide Coupling from 4-chloro-2-fluorobenzoic Acid

The most direct hypothetical route to this compound would involve the reaction of 4-chloro-2-fluorobenzoic acid with methylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species.

Hypothetical Experimental Workflow:

-

Activation of Carboxylic Acid: 4-chloro-2-fluorobenzoic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would be added to form the corresponding acyl chloride.

-

Amidation: In a separate vessel, methylamine (as a solution in a solvent like THF or as a gas) would be dissolved in an appropriate solvent, often with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.

-

Reaction: The acyl chloride solution would then be added slowly to the methylamine solution at a controlled temperature (typically cooled to 0°C) to manage the exothermic reaction.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up would be performed to remove unreacted reagents and byproducts. The crude product would then be purified, likely by recrystallization or column chromatography.

The logical flow of this postulated synthesis is illustrated in the following diagram:

Caption: Postulated synthesis of this compound.

Challenges and Future Directions

The significant lack of published data on this compound presents a clear challenge for researchers. While its role as a pharmaceutical impurity provides a context for its relevance, a full understanding of its chemical, physical, and toxicological properties is missing.

For researchers in the field of pharmaceutical development, the potential presence of this impurity would necessitate the development of sensitive analytical methods for its detection and quantification in Apalutamide drug substance and product. Furthermore, its synthesis would be required to create a reference standard for these analytical methods.

Future research efforts could be directed towards:

-

Definitive Synthesis and Characterization: A full report on the synthesis, purification, and spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of this compound.

-

Toxicological Assessment: In vitro and in vivo studies to determine the toxicological profile of this compound, which is crucial for setting appropriate limits for its presence in a pharmaceutical product.

-

Investigation of Formation Pathways: A detailed study of the synthesis of Apalutamide to identify the specific reaction conditions that may lead to the formation of this impurity.

Conclusion

This compound is a compound of interest primarily due to its identification as a potential impurity in the anti-cancer drug Apalutamide. While its CAS number has been confirmed, there is a notable absence of in-depth technical information in the public domain. This guide has provided the available information and a scientifically grounded, albeit hypothetical, synthetic pathway. The lack of comprehensive data underscores the need for further research to fully characterize this molecule, particularly in the context of pharmaceutical quality and safety.

Alternative Research Focus: 4-amino-2-fluoro-N-methylbenzamide

For researchers seeking to work with a structurally related and well-documented compound, 4-amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1) is a viable alternative. This compound is a key intermediate in the synthesis of Apalutamide, and there is more substantial information available in patents regarding its preparation. This would provide a more robust foundation for in-depth study and process development.

References

-

Pharmaffiliates. Apalutamide-impurities. [Link]

- Google Patents.

-

ResearchGate. (PDF) Degradation Pathways and Impurity Profiling of Anti‐Cancer Drug Apalutamide by HPLC and LC‐MS/MS and Separation of Impurities using Design of Experiments. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. [Link]

-

Veeprho. Apalutamide Impurities and Related Compound. [Link]

-

Journal of Drug Delivery and Therapeutics. Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. [Link]

- Google Patents.

-

PubChem. Apalutamide. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF APALUTAMIDE - EP 3802515 B1. [Link]

-

ResearchGate. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. [Link]

-

accessdata.fda.gov. 210951Orig1s000. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-fluoro-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 4-chloro-2-fluoro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document integrates available information from chemical suppliers with data from structurally related compounds to offer a robust scientific profile. The insights herein are intended to support researchers in their efforts to design, synthesize, and evaluate novel therapeutic agents.

Molecular and Physicochemical Profile

This compound (CAS No. 1343038-33-4) is a halogenated benzamide derivative. The presence of both chloro and fluoro substituents on the aromatic ring, along with the N-methylamide group, imparts a unique set of electronic and steric characteristics that influence its physical and chemical behavior.

Table 1: Core Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-bromo-2-fluoro-N-methylbenzamide | 4-amino-2-fluoro-N-methylbenzamide |

| CAS Number | 1343038-33-4[1][2][3] | 749927-69-3[4] | 915087-25-1[5][6] |

| Molecular Formula | C₈H₇ClFNO[1][2][3] | C₈H₇BrFNO | C₈H₉FN₂O[5][6] |

| Molecular Weight | 187.60 g/mol [1] | 232.05 g/mol | 168.17 g/mol [6] |

| Melting Point | Data not available | 125.0 to 129.0 °C[4] | 160 - 163 °C[5] |

| Boiling Point | Data not available (Predicted: >300 °C) | 284.8±30.0 °C (Predicted)[4] | 320 °C[5] |

| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents. | Slightly soluble in Chloroform and Methanol.[4] | Slightly soluble in Chloroform and Methanol.[5] |

| pKa | Data not available (Estimated acidic & basic pKa) | 13.76±0.46 (Predicted)[4] | 14.12±0.46 (Predicted)[5] |

| LogP | Data not available (Estimated) | Data not available | Data not available |

Expert Commentary on Physicochemical Properties:

The substitution pattern on the benzene ring is a critical determinant of the molecule's properties. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the N-H proton of the amide compared to unsubstituted N-methylbenzamide. The ortho-fluoro substituent can also participate in intramolecular hydrogen bonding with the amide proton, which can influence conformation and, consequently, properties like solubility and crystal packing.

The melting point of this compound is anticipated to be a sharp range, characteristic of a pure crystalline solid.[7] Based on its bromo-analog (m.p. 125-129 °C), a melting point in a similar range would be expected.[4] The higher melting point of the amino-analog (160-163 °C) is likely due to stronger intermolecular hydrogen bonding facilitated by the amino group.[5]

Solubility is a key parameter for drug development. Like many benzamides, this compound is predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and chloroform.[4] The halogen substituents increase hydrophobicity, which would decrease aqueous solubility compared to N-methylbenzamide.

Synthesis and Characterization

While a specific synthetic route for this compound is not detailed in the available literature, a plausible and common method would involve the amidation of 4-chloro-2-fluorobenzoic acid.

Diagram 1: Plausible Synthetic Pathway

Caption: A standardized workflow for determining the melting point of an organic compound.

2. Solubility Determination

-

Principle: The solubility of a compound in a particular solvent is the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.

-

Apparatus: Vials, analytical balance, shaker or magnetic stirrer, filtration device, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a vial.

-

Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

-

3. pKa Determination

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a benzamide, the pKa of the amide proton can be determined.

-

Apparatus: Potentiometer with a pH electrode, autoburette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

-

4. LogP Determination

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

-

Apparatus: Vials with screw caps, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

Prepare a solution of the compound in either water or octan-1-ol.

-

Add a known volume of this solution to a vial containing a known volume of the other solvent.

-

Seal the vial and shake it vigorously for a set period to allow for partitioning between the two phases.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and octanolic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as [concentration in octanol] / [concentration in water], and then take the log₁₀ to get LogP.

-

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its rational development. While direct experimental data is currently limited, this guide has provided a comprehensive overview based on available information and data from closely related analogs. The provided experimental protocols offer a solid foundation for researchers to determine these critical parameters in their own laboratories. As research into this and similar compounds progresses, a more complete physicochemical profile will undoubtedly emerge, further enabling the design of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]

- Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.

-

PubChem. (n.d.). CID 139083282. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2015). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

S. S. H. Zaidi. (2021). experiment (1) determination of melting points. Retrieved from [Link]

- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Kulyk, O., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoro-N-(2-methylpropyl)benzamide. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 4-chloro-N-(2-chloro-5-trifluoromethylphenyl)-2-nitro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Agrawal, Y. K., & John, K. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 69-72.

Sources

- 1. 1343038-33-4|this compound|BLD Pharm [bldpharm.com]

- 2. CAS RN 1343038-33-4 | Fisher Scientific [fishersci.at]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 5. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 6. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

A Comprehensive Technical Guide to the Structure Elucidation of 4-chloro-2-fluoro-N-methylbenzamide

Abstract

The unequivocal determination of a chemical structure is a cornerstone of drug discovery, chemical process development, and regulatory compliance. This guide provides an in-depth, multi-technique approach to the structural elucidation of 4-chloro-2-fluoro-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. We will navigate through a logical, evidence-based workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. This document is designed for researchers and scientists, emphasizing not just the procedural steps, but the scientific rationale behind each analytical choice and the interpretation of the resulting data. All methodologies are presented within the framework of established validation principles to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

This compound belongs to the benzamide class of compounds, a scaffold frequently found in biologically active molecules. The precise arrangement of the chloro, fluoro, and N-methylamido substituents on the benzene ring is critical to its physicochemical properties and biological activity. Any ambiguity in its structure could lead to erroneous interpretations of research data, failed regulatory submissions, and significant safety concerns. Therefore, a rigorous and systematic approach to structure confirmation is not just best practice; it is a scientific necessity.

This guide will deconstruct the molecule's structure piece by piece, using a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analyses, the first step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the tool of choice for this purpose.

The proposed structure, this compound, has the molecular formula C₈H₇ClFNO .

-

Elemental Composition:

-

Carbon: 8 x 12.011 = 96.088

-

Hydrogen: 7 x 1.008 = 7.056

-

Chlorine: 1 x 35.453 = 35.453

-

Fluorine: 1 x 18.998 = 18.998

-

Nitrogen: 1 x 14.007 = 14.007

-

Oxygen: 1 x 15.999 = 15.999

-

Monoisotopic Mass: 187.0204 (using ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)

-

-

Degree of Unsaturation: The degree of unsaturation (DoU) indicates the total number of rings and/or multiple bonds in a molecule.

-

DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

DoU = 8 + 1 - (7/2) - (2/2) + (1/2) = 9 - 3.5 - 1 + 0.5 = 5

-

A DoU of 5 is consistent with the proposed structure: 4 for the benzene ring and 1 for the carbonyl group (C=O).

-

This initial calculation provides a critical check against the data that will be gathered from subsequent experiments.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Causality of Experimental Choice: Electron Ionization (EI) is a robust, high-energy ionization technique suitable for relatively stable, small organic molecules. It reliably produces a molecular ion and a rich fragmentation pattern that is highly reproducible and useful for structural fingerprinting.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 187/189 | [M]⁺˙ | - | C₈H₇ClFNO⁺˙ |

| 158/160 | [M - CH₃NH]⁺˙ | •CH₂NH | C₇H₄ClFO⁺ |

| 130/132 | [M - CO(NHCH₃)]⁺ | •CONHCH₃ | C₇H₄ClF⁺ |

| 94 | [C₆H₃F]⁺˙ | Cl, •CONHCH₃ | C₆H₃F⁺ |

Expertise & Insights:

-

Isotopic Pattern: A key signature of a chlorine-containing compound is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the molecular ion will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) with a characteristic intensity ratio of approximately 3:1.[1][2] This provides immediate, strong evidence for the presence of a single chlorine atom.

-

Fragmentation Pathway: The most probable fragmentation pathways involve the cleavage of the amide bond, which is typically the weakest bond in the side chain.

-

Alpha-cleavage: Loss of the methylamino radical (•NHCH₃) or cleavage of the C-N bond can occur.

-

Acylium Ion Formation: The most common fragmentation for amides is the cleavage of the C(O)-N bond to form a stable acylium ion ([M - •NHCH₃]⁺) or the loss of the entire amide side chain to yield the benzoyl cation fragment.

-

Halogen Loss: Loss of a chlorine atom from the molecular ion or fragment ions is also possible.

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound. Verify the molecular ion peaks (m/z 187/189) and their 3:1 intensity ratio. Correlate major fragment ions with the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation and being suitable for solid powder samples. It provides high-quality spectra comparable to traditional transmission methods.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide (N-H) |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H (N-CH₃) |

| ~1640-1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1510-1550 | N-H Bend (Amide II) | Secondary Amide |

| ~1400-1500 | C=C Stretch | Aromatic Ring |

| ~1250-1350 | C-N Stretch (Amide III) | Secondary Amide |

| ~1200-1250 | C-F Stretch | Aryl-Fluorine |

| ~1000-1100 | C-Cl Stretch | Aryl-Chlorine |

Expertise & Insights:

-

Amide Bands: The presence of strong "Amide I" (primarily C=O stretch) and "Amide II" (a mix of N-H bending and C-N stretching) bands is definitive evidence for the amide functional group.[3][4][5]

-

Halogen Stretches: The C-F and C-Cl stretching vibrations appear in the fingerprint region. The C-F stretch is typically strong and occurs at a higher wavenumber than the C-Cl stretch due to the higher bond strength and lower mass of fluorine.[6]

-

N-H Stretch: A single, relatively sharp peak around 3300 cm⁻¹ is characteristic of a secondary amide N-H group in a non-hydrogen-bonded state or a well-defined hydrogen-bonded state in a solid.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands, comparing them to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Causality of Experimental Choice: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is necessary for an unambiguous assignment of all atoms in the molecule. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window, though DMSO-d₆ could also be used if solubility is an issue.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) | Assignment |

| ~7.8-8.2 | Broad Singlet | 1H | - | N-H |

| ~7.6 (t) | Triplet | 1H | J(H,H) ≈ 8.4 | H-6 |

| ~7.2 (dd) | Doublet of Doublets | 1H | J(H,F) ≈ 10, J(H,H) ≈ 2.0 | H-3 |

| ~7.1 (dd) | Doublet of Doublets | 1H | J(H,H) ≈ 8.4, J(H,H) ≈ 2.0 | H-5 |

| ~3.0 (d) | Doublet | 3H | J(H,H) ≈ 4.8 | N-CH₃ |

Expertise & Insights (¹H NMR):

-

Aromatic Region: The three aromatic protons will be distinct. The fluorine at C-2 will cause a large ortho coupling to H-3 (³J(H,F)). The protons will also exhibit standard ortho and meta H-H couplings. H-6, being ortho to the electron-withdrawing amide group, is expected to be the most downfield.

-

Amide Proton: The N-H proton often appears as a broad singlet due to quadrupole broadening and exchange. Upon coupling to the N-CH₃ protons, it can appear as a quartet, but this is often broadened.

-

Methyl Group: The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton (³J(H,H)). This doublet will collapse to a singlet upon D₂O exchange, which also confirms the assignment of the N-H proton.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~165 | Singlet | C=O |

| ~158 (d) | Doublet, ¹J(C,F) ≈ 250 Hz | C-2 |

| ~135 (d) | Doublet, ⁴J(C,F) ≈ 3 Hz | C-4 |

| ~132 (d) | Doublet, ³J(C,F) ≈ 8 Hz | C-6 |

| ~128 (s) | Singlet | C-5 |

| ~125 (d) | Doublet, ²J(C,F) ≈ 15 Hz | C-1 |

| ~118 (d) | Doublet, ²J(C,F) ≈ 25 Hz | C-3 |

| ~27 | Singlet | N-CH₃ |

Expertise & Insights (¹³C NMR):

-

C-F Coupling: The most telling feature will be the large one-bond coupling constant (¹J(C,F)) for C-2, which is typically >240 Hz. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine, which is invaluable for assigning the aromatic signals.[6][7]

-

Substituent Effects: The chemical shifts are influenced by the substituents. The fluorine atom causes a large downfield shift at the carbon it's attached to (C-2). The chlorine atom (C-4) and the amide group (C-1) also have predictable effects on the chemical shifts of the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]

-

1D ¹H NMR:

-

Acquire a standard proton spectrum.

-

Optimize spectral width, acquisition time, and relaxation delay.

-

Integrate the signals and measure the chemical shifts and coupling constants.

-

-

1D ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

-

2D COSY (Correlation Spectroscopy):

-

This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show a correlation between the N-H and N-CH₃ protons and among the coupled protons in the aromatic ring.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates protons with the carbons they are directly attached to. It is essential for definitively assigning the protonated carbons (C-3, C-5, C-6, and N-CH₃).

-

-

Data Analysis: Use the combination of all spectra to build a connectivity map of the molecule. Start with an easily identifiable signal (e.g., the N-CH₃ group) and use the correlation spectra to walk around the molecule, assigning all protons and carbons and confirming the substitution pattern.

Workflow for NMR-based Structure Elucidation

Caption: Logical workflow for NMR structure elucidation.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[9][10]

Causality of Experimental Choice: This technique is considered the "gold standard" for structure proof. Its successful application provides definitive evidence that satisfies the most stringent regulatory and scientific standards.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step):

-

Purity is Paramount: The compound must be highly pure (>99%).

-

Solvent Selection: Choose a solvent system in which the compound is moderately soluble. Slow evaporation is a common and effective method.

-

Procedure: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to near saturation. Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Goal: To obtain single, optically clear crystals of 50-250 microns in size.[11]

-

-

Crystal Mounting:

-

Carefully select a well-formed crystal under a microscope.

-

Mount the crystal on a loop (e.g., nylon) or a glass fiber using a minimal amount of cryo-protectant oil.[12]

-

Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage.[1]

-

-

Data Collection:

-

Mount the crystal on the goniometer of a modern diffractometer equipped with a CCD or CMOS detector.

-

The instrument will irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) and collect a series of diffraction images as the crystal is rotated.[11]

-

A full sphere of data is typically collected to ensure data completeness and redundancy.

-

-

Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of spots) are processed.

-

The unit cell dimensions and space group are determined.

-

The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and their displacement parameters are "refined" using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

-

The final output is a detailed 3D model of the molecule, confirming the connectivity and substitution pattern determined by NMR and MS.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the analytical methods used for identification must be validated to demonstrate they are suitable for their intended purpose.[3][13] According to ICH Q2(R2) guidelines, the key validation characteristic for an identification test is specificity .[14]

Specificity: The test must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or related structural analogs.

Validation Protocol for Specificity

-

MS: Analyze known related compounds (e.g., regioisomers, precursors). The method is specific if these compounds produce different mass spectra (different molecular ions or fragmentation patterns) from the target analyte.

-

IR: The IR spectrum serves as a unique fingerprint. The method is specific if the spectrum of the analyte is distinct from that of its potential impurities or isomers, particularly in the fingerprint region (1500-400 cm⁻¹).

-

NMR: NMR is inherently highly specific. The combination of chemical shifts, coupling patterns, and 2D correlations provides a unique fingerprint that can readily distinguish the target molecule from closely related structures.

By demonstrating specificity, we build a self-validating system where the analytical procedures are proven to be reliable and fit-for-purpose, fulfilling the core tenet of trustworthiness.

Conclusion: A Synthesis of Evidence

The structure of this compound is elucidated through a systematic, multi-faceted analytical approach.

-

Mass Spectrometry confirms the molecular weight and elemental composition (C₈H₇ClFNO), and the characteristic 3:1 isotopic pattern for the molecular ion [M]⁺˙ at m/z 187/189 provides definitive evidence of a single chlorine atom.

-

IR Spectroscopy identifies the key functional groups: a secondary amide (N-H stretch ~3300, Amide I ~1640, Amide II ~1550 cm⁻¹), an aromatic ring, and aryl-halide bonds.

-

NMR Spectroscopy provides the complete connectivity map. ¹H and ¹³C NMR, supported by COSY and HSQC data, confirm the 1,2,4-trisubstituted aromatic ring, the specific positions of the chloro and fluoro substituents through their coupling patterns and electronic effects, and the N-methylamide group.

Each technique provides orthogonal data that, when combined, create a self-validating and irrefutable body of evidence. This rigorous approach ensures the absolute structural identity of the molecule, providing the necessary scientific foundation for its further development and application.

References

-

Crystal Structure of 4-Chloro-N-methylbenzamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. Available at: [Link]

-

PubChem Compound Summary for CID 44139521, 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Single-crystal X-ray Diffraction. (2007). Science Education Resource Center at Carleton College. Available at: [Link]

-

NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance, 50. Royal Society of Chemistry. Available at: [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. (2016). Oak Ridge National Laboratory. Available at: [Link]

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

-

PubChem Compound Summary for CID 4074247, 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2022). European Medicines Agency. Available at: [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist. Portland Press. Available at: [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

Interpretation of mass spectra. University of Vienna. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (2012). Natural Product Reports, 29(5), 545-565. Available at: [Link]

-

Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. ResearchGate. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2010). Revista de la Societat Catalana de Química, 9, 21-30. Available at: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

-

ICH adopts final Text of Q2(R2) and Q14 Guidelines. (2023). ECA Academy. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD ComputaBio. Available at: [Link]

-

The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

Benzenamine, 4-chloro-2-nitro- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns. (2023). YouTube. ScienceReady. Available at: [Link]

-

Predict the ¹³C spectra of the 2-chloro-2-methylpropan-1-ol. Chegg.com. Available at: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8573–8580. Available at: [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2007). Russian Chemical Reviews, 76(6), 501-526. Available at: [Link]

-

mass spectra - the M+2 peak. Chemguide. Available at: [Link]

Sources

- 1. neutrons.ornl.gov [neutrons.ornl.gov]

- 2. 4-Fluoro-2-(trifluoromethyl)benzamide [webbook.nist.gov]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. uni-saarland.de [uni-saarland.de]

- 5. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum [chemicalbook.com]

- 6. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Chloro-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Biological Activity of Substituted Benzamides

Abstract

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. This guide provides an in-depth exploration of this chemical class for researchers, scientists, and drug development professionals. We will dissect the core structure-activity relationships (SAR), elucidate key molecular mechanisms of action, and present detailed, field-proven protocols for evaluating their biological effects. From their well-established roles as dopamine receptor antagonists in psychiatry and gastroenterology to their emerging potential as anticancer and antimicrobial agents, this paper synthesizes foundational knowledge with cutting-edge insights to empower the rational design of next-generation therapeutic agents.

Introduction: The Benzamide Scaffold - A Privileged Structure

The benzamide core, consisting of a benzene ring linked to an amide group, is deceptively simple. Its true power lies in the vast chemical space that can be explored through substitutions at various positions on both the aromatic ring and the amide nitrogen. This structural flexibility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling benzamide derivatives to interact with a diverse array of biological targets with high affinity and selectivity.

Historically, the therapeutic potential of substituted benzamides was first realized with the development of procainamide, an antiarrhythmic agent. However, their impact expanded dramatically with the discovery of their potent antagonism at dopamine D2 receptors, leading to antipsychotic and antiemetic drugs like Metoclopramide and Sulpiride.[1][2] Today, research has broadened to include targets such as histone deacetylases (HDACs), poly (ADP-ribose) polymerase-1 (PARP-1), and various kinases, positioning substituted benzamides as promising candidates for oncology and beyond.[3][4]

This guide will navigate the multifaceted biological activities of this compound class, beginning with their most prominent role as neuromodulators and expanding into their growing applications in cancer therapy and other fields.

The Canonical Target: Dopamine D2 Receptor Antagonism

The most clinically significant activity of many substituted benzamides is their ability to block dopamine D2 receptors.[5] This mechanism is central to their use as antipsychotics for treating schizophrenia and as antiemetics for managing nausea and vomiting.[6][7]

Mechanism of Action

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[8] This leads to a reduction in neuronal excitability. Substituted benzamides act as competitive antagonists, binding to the D2 receptor to prevent dopamine from exerting its inhibitory effects.[5] In conditions like schizophrenia, which are associated with dopamine hyperactivity in mesolimbic pathways, this blockade helps to alleviate positive symptoms such as hallucinations and delusions.[5]

Their antiemetic effect stems from blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key hub for detecting emetic substances in the blood and triggering the vomiting reflex.[2][9]

Caption: D2 Receptor Antagonism by Substituted Benzamides.

Structure-Activity Relationship (SAR) for D2 Affinity

The affinity and selectivity of benzamides for the D2 receptor are highly dependent on their substitution patterns. Molecular modeling and conformational analysis have shown that low-energy conformations are crucial for effective binding.[10]

-

Amide Side Chain: An extended conformation of the acyclic amide side chain is generally preferred for optimal receptor interaction.[10]

-

N-substituents: The nature of the substituent on the amide nitrogen is critical. For instance, the N-ethyl-2-pyrrolidinylmethyl side chain found in compounds like eticlopride confers high specificity for dopamine receptors.[1]

-

Aromatic Ring Substitutions: Substitutions on the benzamide ring influence potency and pharmacokinetic properties. Electron-donating groups can modulate binding affinity.

Expanding Horizons: Benzamides in Cancer Therapy

More recently, the benzamide scaffold has been identified as a valuable pharmacophore for developing anticancer agents. These derivatives target different mechanisms crucial for cancer cell survival and proliferation.[11]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in epigenetic regulation. Their overexpression is implicated in many cancers. Benzamide-based HDAC inhibitors (HDACi), such as Entinostat (MS-275), are selective for Class I HDACs and have shown promise in treating solid tumors, including breast cancer.[12]

Mechanism: The benzamide moiety typically contains a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the HDAC active site.[13] The carbonyl group of the benzamide forms a stable interaction with the zinc ion, while other parts of the molecule, like the linker region and a "cap" group, make additional hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.[13] This blocks the enzyme's catalytic activity, leading to histone hyperacetylation, changes in gene expression, and ultimately, cancer cell apoptosis.[4]

SAR for HDAC Inhibition:

-

Zinc-Binding Group: The benzamide's carbonyl and nitrogen atoms are crucial for coordinating with the active site zinc ion and forming hydrogen bonds.[13]

-

Linker Region: The length and composition of the linker connecting the benzamide to the cap group are important. Shorter molecular lengths have been correlated with stronger HDAC inhibition.[14]

-

Cap Group: Bulky, hydrophobic cap groups often interact with residues on the surface of the enzyme, enhancing binding affinity.[13]

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. Several potent PARP-1 inhibitors have been developed based on a benzamide scaffold.[3] One such compound, 13f, exhibited a potent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM and strong anticancer activity against human colorectal cancer cells.[3]

Other Anticancer Mechanisms

Benzamide derivatives are being explored for a variety of other anticancer activities. Some compounds induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis in cancer cells.[11] Others have been designed to inhibit crucial signaling kinases or carbonic anhydrases, which are involved in tumor progression.[15][16][17]

Diverse Biological Activities

The therapeutic utility of substituted benzamides extends beyond neurology and oncology.

-

Antimicrobial and Pesticidal Activity: Novel benzamides have been synthesized that show significant fungicidal and larvicidal activities, suggesting potential applications in agriculture and public health.[18][19]

-

Acetylcholinesterase (AChE) Inhibition: Certain benzamide derivatives have been shown to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[20] This activity is a key therapeutic strategy for Alzheimer's disease.[17]

-

Prokinetic Agents: Compounds like Metoclopramide and Cisapride also exhibit prokinetic properties by acting on serotonin receptors (5-HT4 agonism) in the gastrointestinal tract, which stimulates motility.[9][21][22]

Laboratory Protocols: Evaluating Biological Activity

The characterization of novel substituted benzamides requires robust and validated experimental protocols. As a Senior Application Scientist, I emphasize the inclusion of proper controls to ensure data integrity.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a substituted benzamide for the dopamine D2 receptor.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]eticlopride) is incubated with a membrane preparation containing D2 receptors, along with varying concentrations of the unlabeled test compound. The amount of radioligand bound is inversely proportional to the affinity of the test compound.[1][23]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing D2 receptors (e.g., rat striatum or CHO cells) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an assay binding buffer. Determine the protein concentration using a BCA assay.[24]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[24]

-

150 µL of membrane preparation (e.g., 50-120 µg protein).

-

50 µL of the test compound at various concentrations (typically a 10-point serial dilution).

-

50 µL of radioligand (e.g., [³H]eticlopride) at a concentration at or below its Kd value.[25]

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to block all specific binding.[26]

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[24]

-

Filtration: Stop the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[24]

-

Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[24]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol: MTT Assay for Cytotoxicity and Antiproliferative Effects

This colorimetric assay is a cornerstone for evaluating the effect of compounds on cell viability.

Objective: To quantify the cytotoxic or antiproliferative effect of a substituted benzamide on a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[27] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Plating: Seed cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[28]

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted benzamide. Incubate for a specified period (e.g., 72 hours).[28]

-

Controls:

-

Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Blank: Wells with media but no cells.

-

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[28][29]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[29][30]

-

Absorbance Reading: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.[30]

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (% Viability = (Absorbance of Treated / Absorbance of Vehicle) * 100).

-

Plot % Viability against the log concentration of the compound to determine the IC₅₀ value.

-

Quantitative Data Summary

The biological activity of substituted benzamides is best understood through quantitative data. The table below summarizes the activity of representative compounds across different target classes.

| Compound/Class | Target(s) | Biological Activity | Potency (IC₅₀ / Ki) | Reference(s) |

| Eticlopride | Dopamine D2 Receptor | Antagonist | Ki: High affinity (nM range) | [1] |

| Metoclopramide | D2, 5-HT3, 5-HT4 | Antagonist/Agonist | - | [9][22] |

| Entinostat (MS-275) | Class I HDACs | Inhibitor | nM range | [12] |

| Compound 13f | PARP-1 | Inhibitor | IC₅₀: 0.25 nM | [3] |

| Compound 7a | Acetylcholinesterase | Inhibitor | IC₅₀: 2.49 µM | [20] |

| Compound 7h | Botrytis cinereal | Fungicidal | 90.5% inhibition @ 50 mg/L | [18] |

Conclusion and Future Directions

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its adaptability has allowed for the development of drugs that modulate CNS activity, combat cancer through epigenetic and DNA repair mechanisms, and even fight microbial pathogens.

The future of benzamide research lies in the pursuit of greater selectivity and novel mechanisms of action. The use of structure-guided design and computational modeling will be paramount in developing next-generation inhibitors with improved potency and reduced off-target effects.[15] As our understanding of complex diseases deepens, the versatility of the substituted benzamide will undoubtedly continue to provide solutions to challenging therapeutic problems, solidifying its status as a truly privileged structure in medicinal chemistry.

References

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved from [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, March 2). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. (n.d.). PubMed Central. Retrieved from [Link]

-

Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. (1992, June 26). PubMed. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025, May 17). PubMed. Retrieved from [Link]

-

Dopamine antagonist. (n.d.). Wikipedia. Retrieved from [Link]

-

Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved from [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025, July 3). ACS Publications. Retrieved from [Link]

-

Metoclopramide. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020, July 31). PubMed. Retrieved from [Link]

-

Dopamine receptor antagonists. (n.d.). Annals of Palliative Medicine. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Metoclopramide. (n.d.). Retrieved from [Link]

-

The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. (n.d.). Retrieved from [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

-

(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). National Institutes of Health. Retrieved from [Link]

-

What are D2 receptor antagonists and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

Anticancer and Antimicrobial Metallopharmaceutical Agents Based on Palladium, Gold, and Silver N-Heterocyclic Carbene Complexes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. (n.d.). PubMed Central. Retrieved from [Link]

-

Metoclopramide Mnemonic for Nursing Pharmacology (NCLEX). (2022, July 27). YouTube. Retrieved from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Analyzing Radioligand Binding Data. (n.d.). Retrieved from [Link]

-

What is the mechanism of Metoclopramide Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 10. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 17. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 19. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labeling.pfizer.com [labeling.pfizer.com]

- 22. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 23. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. revvity.com [revvity.com]

- 26. chem.uwec.edu [chem.uwec.edu]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. MTT (Assay protocol [protocols.io]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. atcc.org [atcc.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of Halogenated Benzamides

Foreword: The Strategic Role of Halogenation in Benzamide Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a diverse array of therapeutics. Its versatility is significantly enhanced through halogenation, a strategic modification that leverages the unique properties of halogen atoms—fluorine, chlorine, bromine, and iodine—to refine a compound's pharmacological profile. Halogenation is not merely a tool for increasing lipophilicity; it is a sophisticated method for modulating target affinity, selectivity, and pharmacokinetic properties. The introduction of a halogen atom can lead to the formation of halogen bonds, specific non-covalent interactions with protein targets that can significantly enhance binding affinity and specificity.[1] This guide provides a comprehensive exploration of the key therapeutic targets of halogenated benzamides, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their discovery and validation.

Dopamine D2 Receptor Antagonism: A Pillar in Antipsychotic Therapy

Halogenated benzamides have a rich history as antagonists of the dopamine D2 receptor, a key target in the management of schizophrenia and other psychotic disorders. The therapeutic effect of these drugs is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[2]

Prominent Halogenated Benzamide Antipsychotics

| Compound | Halogen | D2 Receptor Affinity (Ki) | Clinical Significance |

| Remoxipride | Bromine | ~113 nM | Atypical antipsychotic with high selectivity for D2 receptors.[3][4] |

| Amisulpride | None (for comparison) | High affinity | A selective D2/D3 antagonist, highlighting the efficacy of the benzamide scaffold.[5] |

| Raclopride | Chlorine | 3.4 - 4.7 nM (dissociation constant) | A selective D2 antagonist widely used as a radioligand in PET studies.[6] |

The Dopaminergic Pathways and D2 Antagonism

The brain's dopaminergic system is organized into four major pathways, and the effects of D2 antagonists are pathway-dependent.[2]

Caption: Dopaminergic pathways and the effects of D2 antagonism.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a halogenated benzamide for the D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand: [³H]-Spiperone or [¹¹C]-Raclopride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound (halogenated benzamide) at various concentrations.

-

Non-specific binding control: Haloperidol (10 µM).

-

Glass fiber filters (GF/C), pre-soaked in polyethylenimine (PEI).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the halogenated benzamide test compound.

-

In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the GF/C filters using a cell harvester. This separates the bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: A Strategy in Oncology

Benzamide and its derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair.[7][8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9]

Halogenated Benzamides as PARP Inhibitors

While many clinically approved PARP inhibitors are not benzamides, the benzamide core is a well-established pharmacophore for PARP inhibition.[10][11] Halogenation can be employed to enhance the potency and selectivity of these inhibitors.

| Compound Class | Halogenation Strategy | PARP1 IC50/Ki |

| Urea-based benzamides | Varied halogen substitutions | Can achieve low nM IC50 values.[8] |

| 3-Aminobenzamide derivatives | Often used as a reference PARP inhibitor | IC50 of 45 µM for PARP1.[12] |

PARP1 Signaling in DNA Repair and Cancer Therapy

PARP1 plays a pivotal role in sensing DNA single-strand breaks (SSBs) and recruiting the cellular machinery for their repair. Inhibition of PARP1 leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination, these DSBs cannot be repaired, leading to cell death.

Caption: Simplified PARP1 signaling pathway in DNA repair.

Experimental Protocol: Fluorometric PARP1 Activity Assay

This protocol describes a method for measuring the enzymatic activity of PARP1 and the inhibitory potential of halogenated benzamides.

Materials:

-

Recombinant human PARP1 enzyme.

-

Activated DNA (e.g., nuclease-treated salmon testes DNA).

-

β-NAD+ (PARP1 substrate).

-

PARP Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100).

-

Developer reagent that produces a fluorescent signal in the presence of nicotinamide (a byproduct of the PARP reaction).

-

Test compound (halogenated benzamide) at various concentrations.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the halogenated benzamide test compound.

-

In the microplate, add the PARP assay buffer, activated DNA, and the test compound or vehicle control.

-

Add the PARP1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]

-

Initiate the enzymatic reaction by adding β-NAD+.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 30-37°C with gentle agitation.[12]

-

Stop the reaction and develop the fluorescent signal by adding the developer reagent.

-

Incubate for an additional period as recommended by the manufacturer.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

HDAC inhibitors are a class of epigenetic drugs that have shown promise in the treatment of various cancers.[13] The benzamide chemical class is a significant group of HDAC inhibitors, with some halogenated members demonstrating potent and selective activity.[14]

Halogenated Benzamides as HDAC Inhibitors

| Compound | Halogenation | Target HDACs | IC50/Ki |

| Entinostat (MS-275) | None (for comparison) | Class I HDACs (HDAC1, 2, 3) | IC50: 0.51 µM (HDAC1), 1.7 µM (HDAC3)[7][15] |

| Fluorinated Benzamides | Fluorine | Class I HDACs | Fluorination can subtly alter isoform selectivity.[15] |

Mechanism of Action of HDAC Inhibitors

HDAC enzymes remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this process, resulting in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of silenced tumor suppressor genes.[16]

Caption: Mechanism of action of HDAC inhibitors.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol outlines a method for measuring HDAC activity and the inhibitory potential of halogenated benzamides.

Materials:

-

HDAC enzyme source (e.g., HeLa nuclear extract or purified recombinant HDAC).

-

HDAC Assay Buffer.

-

Fluorogenic HDAC substrate (an acetylated peptide with a fluorescent reporter).

-

Developer solution to release the fluorophore from the deacetylated substrate.

-

Test compound (halogenated benzamide) at various concentrations.

-

HDAC inhibitor control (e.g., Trichostatin A).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the halogenated benzamide test compound.

-

In the microplate, add the HDAC enzyme source and the test compound or control.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.[17]

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[17]

-

Stop the enzymatic reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for approximately 10-15 minutes.[18]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm or 340-360/440-465 nm).[17][19]

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Integrin α4β1 Antagonism: Targeting Cell Adhesion in Inflammation and Cancer

Integrin α4β1 (also known as VLA-4) is a cell surface receptor that mediates cell-cell and cell-matrix interactions. It plays a crucial role in leukocyte trafficking during inflammation and is also implicated in tumor metastasis.[20][21] Halogenated benzimidazole carboxamides have been identified as potent antagonists of integrin α4β1.[1][6]

Halogenated Benzimidazoles as Integrin α4β1 Antagonists

| Compound Class | Halogen | α4β1 Affinity (IC50) |

| Halobenzimidazole Carboxamides | Fluoro, Chloro, Bromo, Iodo | <5 nM[12] |

The type of halogen atom plays a critical role in the potency of these compounds, with bromo, fluoro, and iodo derivatives showing particular promise.[12]

Integrin α4β1 Signaling in Cell Adhesion

Integrin α4β1 on the surface of leukocytes binds to its ligands, such as VCAM-1 on endothelial cells, mediating the tethering and rolling of leukocytes on the blood vessel wall, a critical step in their extravasation to sites of inflammation.[20]

Caption: Role of integrin α4β1 in leukocyte adhesion.

Experimental Protocol: Cell Adhesion Assay for Integrin α4β1

This protocol describes a method to assess the ability of a halogenated benzamide to inhibit the adhesion of α4β1-expressing cells to its ligand.

Materials:

-

96-well plates.

-

α4β1 ligand: VCAM-1 or a fibronectin fragment (e.g., CS-1 peptide).[12]

-

Cells expressing integrin α4β1 (e.g., Jurkat or Molt-4 T-cell lines).[12]

-